molecular formula C20H16N4OS B3001486 (Z)-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-N-prop-2-enylprop-2-enamide CAS No. 313361-33-0

(Z)-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-N-prop-2-enylprop-2-enamide

Cat. No. B3001486
M. Wt: 360.44
InChI Key: HTSQIHHCUYPOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-N-prop-2-enylprop-2-enamide, also known as CPTH2, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. This compound has been shown to inhibit the activity of histone deacetylase 8 (HDAC8), an enzyme that plays an important role in the regulation of gene expression.

Mechanism Of Action

(Z)-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-N-prop-2-enylprop-2-enamide inhibits the activity of HDAC8 by binding to the active site of the enzyme. HDAC8 is responsible for the deacetylation of histone proteins, which plays an important role in the regulation of gene expression. Inhibition of HDAC8 by (Z)-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-N-prop-2-enylprop-2-enamide leads to an increase in histone acetylation, which results in altered gene expression patterns.

Biochemical And Physiological Effects

(Z)-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-N-prop-2-enylprop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, (Z)-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-N-prop-2-enylprop-2-enamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. (Z)-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-N-prop-2-enylprop-2-enamide has also been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress.

Advantages And Limitations For Lab Experiments

(Z)-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-N-prop-2-enylprop-2-enamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of purity. It has also been extensively studied and has a well-characterized mechanism of action. However, there are also limitations to the use of (Z)-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-N-prop-2-enylprop-2-enamide in lab experiments. It may have off-target effects on other HDAC enzymes, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are a number of future directions for research on (Z)-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-N-prop-2-enylprop-2-enamide. One area of interest is the development of more potent and selective HDAC8 inhibitors. Another area of interest is the study of the effects of (Z)-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-N-prop-2-enylprop-2-enamide on other biological pathways and its potential use in the treatment of other diseases. Finally, there is a need for further research on the safety and toxicity of (Z)-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-N-prop-2-enylprop-2-enamide, particularly in vivo.

Synthesis Methods

The synthesis of (Z)-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-N-prop-2-enylprop-2-enamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis begins with the preparation of 1-phenyl-3-thiophen-2-ylpyrazol-4-ylamine, which is then reacted with (Z)-3-bromoacrylonitrile to form the intermediate compound. The final product is obtained by reacting the intermediate with propargylamine in the presence of a palladium catalyst. The purity of the final product is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

(Z)-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-N-prop-2-enylprop-2-enamide has been extensively studied for its potential use in scientific research. This compound has been shown to inhibit the activity of HDAC8, which is involved in the regulation of gene expression. HDAC8 is overexpressed in various types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. (Z)-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-N-prop-2-enylprop-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(Z)-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-N-prop-2-enylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c1-2-10-22-20(25)15(13-21)12-16-14-24(17-7-4-3-5-8-17)23-19(16)18-9-6-11-26-18/h2-9,11-12,14H,1,10H2,(H,22,25)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSQIHHCUYPOOO-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CN(N=C1C2=CC=CS2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C\C1=CN(N=C1C2=CC=CS2)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-N-prop-2-enylprop-2-enamide

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